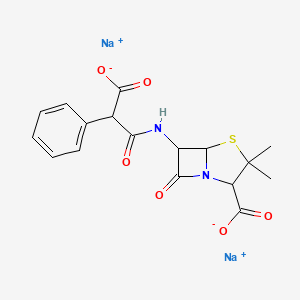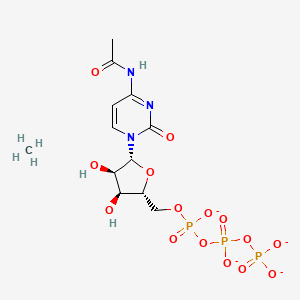
ac4CTP (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-Acetylcytidine-5’-triphosphate (sodium salt), commonly referred to as ac4CTP (sodium), is a modified nucleotide used in various biochemical and molecular biology applications. It is a derivative of cytidine triphosphate, where the cytidine base is acetylated at the N4 position. This modification plays a crucial role in enhancing the stability and translation efficiency of messenger RNA (mRNA) and is widely used in mRNA modification studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4-Acetylcytidine-5’-triphosphate (sodium salt) typically involves the acetylation of cytidine triphosphate. The process begins with the protection of the hydroxyl groups of cytidine, followed by the selective acetylation of the amino group at the N4 position. The protected cytidine is then deprotected to yield N4-Acetylcytidine. This intermediate is subsequently phosphorylated to produce N4-Acetylcytidine-5’-triphosphate .
Industrial Production Methods
Industrial production of N4-Acetylcytidine-5’-triphosphate (sodium salt) involves large-scale chemical synthesis using automated synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for biochemical research. The compound is typically produced in solution form and stored under specific conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
N4-Acetylcytidine-5’-triphosphate (sodium salt) undergoes various chemical reactions, including:
Substitution Reactions: The acetyl group can be replaced by other functional groups under specific conditions.
Hydrolysis: The triphosphate group can be hydrolyzed to produce N4-Acetylcytidine monophosphate and diphosphate.
Common Reagents and Conditions
Sodium Cyanoborohydride: Used in the reduction of N4-Acetylcytidine under acidic conditions.
Tris-HCl Buffer: Commonly used in reactions involving N4-Acetylcytidine-5’-triphosphate to maintain pH stability.
Major Products
N4-Acetylcytidine Monophosphate: Formed through hydrolysis of the triphosphate group.
N4-Acetylcytidine Diphosphate: Another product of hydrolysis reactions.
Aplicaciones Científicas De Investigación
N4-Acetylcytidine-5’-triphosphate (sodium salt) has numerous applications in scientific research:
Mecanismo De Acción
N4-Acetylcytidine-5’-triphosphate (sodium salt) exerts its effects by modifying the structure of RNA. The acetylation at the N4 position enhances the stability and translation efficiency of RNA by promoting the recruitment of specific proteins and increasing RNA stability. This modification is catalyzed by the enzyme N-acetyltransferase 10 (NAT10) and is crucial for the proper functioning of mRNA, transfer RNA, and ribosomal RNA .
Comparación Con Compuestos Similares
Similar Compounds
N6-Methyladenosine (m6A): Another RNA modification that plays a role in regulating RNA stability and translation.
5-Methylcytosine (m5C): Involved in RNA stability and gene expression regulation.
Uniqueness
N4-Acetylcytidine-5’-triphosphate (sodium salt) is unique due to its specific acetylation at the N4 position, which is the only known acetylation event occurring on eukaryotic mRNAs. This modification is conserved across all domains of life and is essential for the stability and translation efficiency of RNA .
Propiedades
Fórmula molecular |
C12H18N3O15P3-4 |
|---|---|
Peso molecular |
537.20 g/mol |
Nombre IUPAC |
[[[(2R,3S,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;methane |
InChI |
InChI=1S/C11H18N3O15P3.CH4/c1-5(15)12-7-2-3-14(11(18)13-7)10-9(17)8(16)6(27-10)4-26-31(22,23)29-32(24,25)28-30(19,20)21;/h2-3,6,8-10,16-17H,4H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H,12,13,15,18);1H4/p-4/t6-,8-,9-,10-;/m1./s1 |
Clave InChI |
XELLKXAPBAKSMP-RQDZQORCSA-J |
SMILES isomérico |
C.CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
SMILES canónico |
C.CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


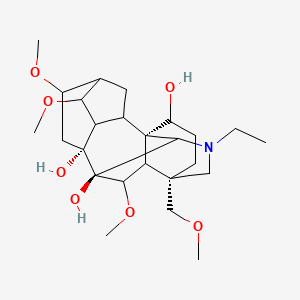
![(3S)-N-[(2S)-5-carbamimidamido-1-(cyclohexylmethylamino)-1-oxidanylidene-pentan-2-yl]-2-(4-oxidanylidene-4-phenyl-butanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10775273.png)
![(R)-1-(1-acryloylpiperidin-3-yl)-4-amino-N-(4-(2-(dimethylamino)-2-oxoethyl)-2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B10775276.png)
![2-Cyclohexen-1-one, 3-[2-(6-methyl-2-pyridinyl)ethynyl]-, O-methyloxime](/img/structure/B10775279.png)
![[5-[3-ethyl-5-(1-methylpyrazol-4-yl)phenyl]sulfonyl-1,3-thiazol-2-yl]methanamine](/img/structure/B10775286.png)
![1-[3-[(1S,3R)-3-(2-butylpyrrolidine-1-carbonyl)cyclohexyl]phenyl]-5-cyclopropylpyrazole-4-carboxylic acid](/img/structure/B10775294.png)
![(2S,3S,4S,5R,6S)-6-[4-[4-(diaminomethylideneamino)butoxycarbonyl]-2,6-dimethoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10775305.png)
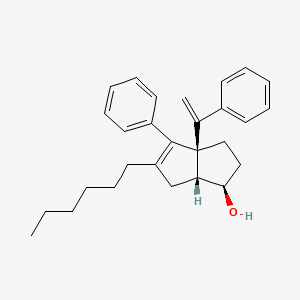
![(3S)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(1S,3R)-1-methyl-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-ium-1-yl]butanoate](/img/structure/B10775315.png)
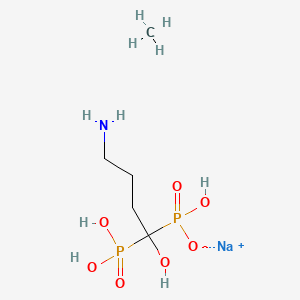
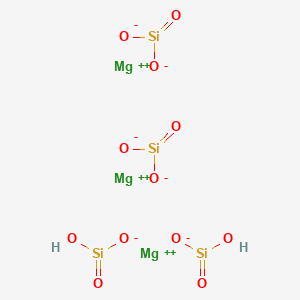
![4-fluoro-N-[2-[5-(2,4,5-trifluoro-3-hydroxybenzoyl)thiophen-2-yl]phenyl]benzenesulfonamide](/img/structure/B10775364.png)

